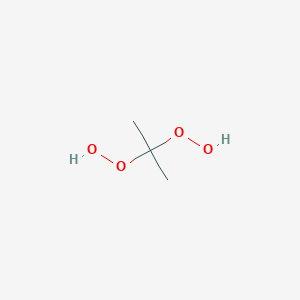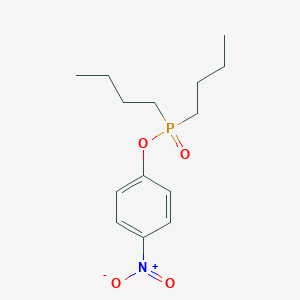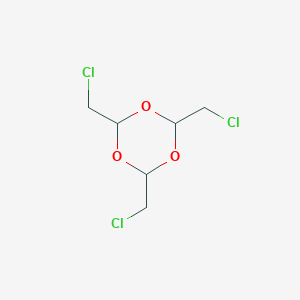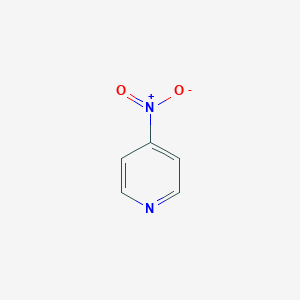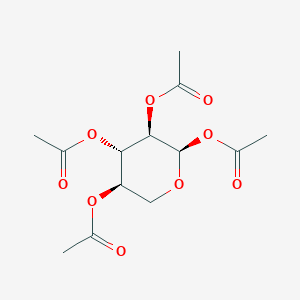
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose, also known as TAP, is a carbohydrate molecule that has gained significant attention in the scientific community due to its various applications in research. This molecule is a derivative of xylose, which is a common sugar found in plants. TAP is widely used as a starting material for the synthesis of other complex carbohydrates and glycoconjugates. In
Mécanisme D'action
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose acts as a protecting group for the hydroxyl groups of xylose. The acetyl groups prevent the hydroxyl groups from participating in unwanted reactions during the synthesis of complex carbohydrates. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is easily removed from the molecule by hydrolysis under mild conditions, which allows the hydroxyl groups to participate in further reactions.
Effets Biochimiques Et Physiologiques
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose does not have any significant biochemical or physiological effects on its own. However, the molecules synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have various biological activities. For example, glycosides synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have been shown to have antimicrobial, antiviral, and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has several advantages for lab experiments. It is easy to synthesize, and the resulting product is stable and easy to handle. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is also compatible with a wide range of solvents and reagents, which makes it versatile for use in different reactions. However, 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has some limitations. It is expensive compared to other protecting groups, and the acetylation reaction can be slow, which can lead to low yields.
Orientations Futures
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has a promising future in scientific research. One future direction is the development of new protecting groups that are cheaper and more efficient than 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose. Another direction is the synthesis of more complex carbohydrates and glycoconjugates using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose as a starting material. These molecules have various applications in medicine, biotechnology, and materials science. Additionally, the use of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose in the synthesis of glycoconjugate vaccines is an area of active research. These vaccines have the potential to prevent infectious diseases and cancer.
Conclusion
In conclusion, 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is a carbohydrate molecule that has various applications in scientific research. Its synthesis method is straightforward, and the resulting product is stable and easy to handle. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is widely used as a starting material for the synthesis of complex carbohydrates and glycoconjugates. The molecules synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have various biological activities and have potential applications in medicine, biotechnology, and materials science. The future directions for 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose research are promising, and further studies are needed to explore its full potential.
Méthodes De Synthèse
The synthesis of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose involves the acetylation of xylose using acetic anhydride and a catalyst such as pyridine. The reaction takes place under mild conditions and produces a high yield of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has a wide range of applications in scientific research. One of the most significant applications is in the synthesis of complex carbohydrates and glycoconjugates. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is used as a starting material for the synthesis of oligosaccharides, glycosides, and glycoproteins. These molecules play a crucial role in various biological processes such as cell-cell recognition, immune response, and signal transduction.
Propriétés
Numéro CAS |
1233-03-0 |
|---|---|
Nom du produit |
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose |
Formule moléculaire |
C13H18O9 |
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
[(3R,4S,5R,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1 |
Clé InChI |
MJOQJPYNENPSSS-YVECIDJPSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
.alpha.-Xylopyranose, tetraacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



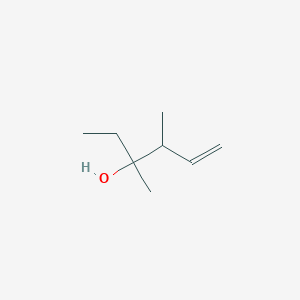
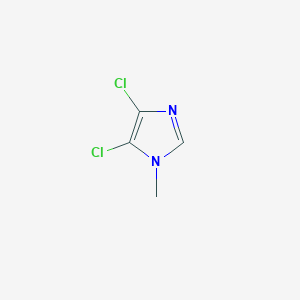
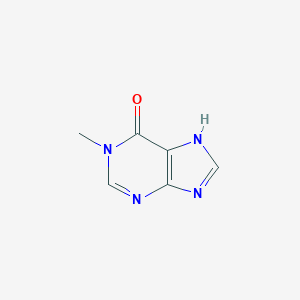
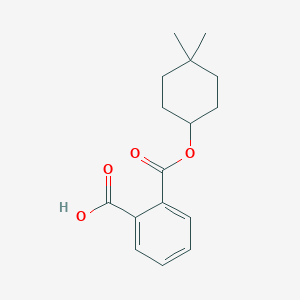

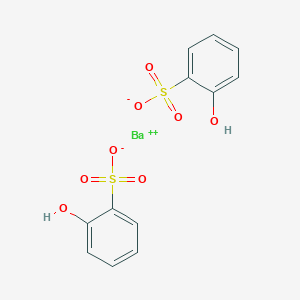

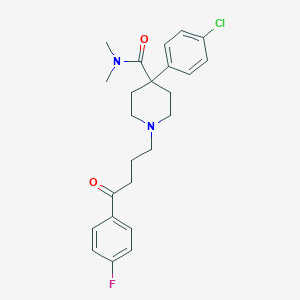
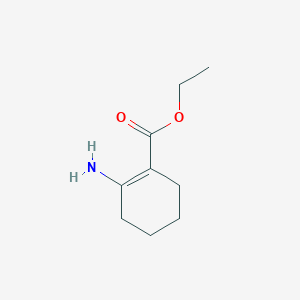
![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
